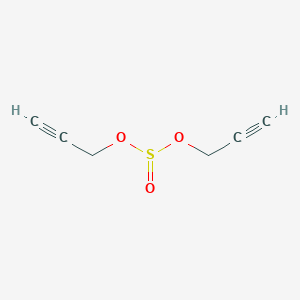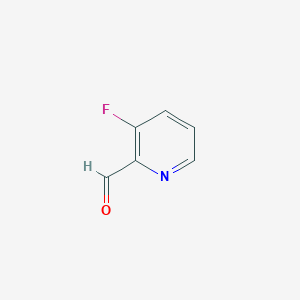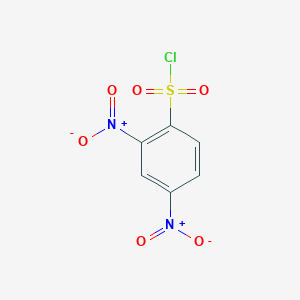
6-chloro-2-(trifluoromethyl)-9H-Purine
Overview
Description
6-Chloro-2-(trifluoromethyl)-7H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position on the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine typically involves the introduction of the chlorine and trifluoromethyl groups onto the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor undergoes chlorination and trifluoromethylation under controlled conditions. For example, starting with a purine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, followed by trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(trifluoromethyl)-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted purines with various functional groups replacing the chlorine atom.
- Coupled products with extended carbon chains or aromatic rings.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)-7H-purine has diverse applications in scientific research:
Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(trifluoromethyl)-9H-Purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding . The chlorine atom may also participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid: Contains a chromene ring instead of a purine ring, leading to different biological activities.
Uniqueness: 6-Chloro-2-(trifluoromethyl)-7H-purine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWPMEDWAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421812 | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-63-6 | |
| Record name | 1998-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of 6-chloro-2-(trifluoromethyl)-9H-purine in the development of anti-rhinovirus compounds?
A1: this compound serves as a key starting material for synthesizing a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines. These purine derivatives were investigated for their anti-rhinovirus activity. [] Researchers utilized this compound as a scaffold, introducing various benzyl halide substituents at the 9th position and substituting the chlorine atom with a dimethylamino group. This approach aimed to identify structural modifications that enhance anti-rhinovirus activity.
Q2: Did modifications of this compound lead to improved anti-rhinovirus activity?
A2: While several synthesized compounds demonstrated promising anti-rhinovirus activity with IC50 values of 0.03 µM against rhinovirus serotype 1B, none exhibited significantly greater potency compared to the parent compound, 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine. [] Additionally, broader testing against 18 other rhinovirus serotypes did not reveal a consistent activity profile for any of the modified compounds. This suggests that further research and structural modifications are necessary to achieve substantial improvements in anti-rhinovirus activity and serotype coverage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)



